

# Pilsicainide Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Pilsicainide Hydrochloride*

Cat. No.: *B1677878*

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This technical guide provides an in-depth overview of **pilsicainide hydrochloride**, a class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

## Core Chemical and Physical Properties

**Pilsicainide hydrochloride** is the hydrochloride salt of pilsicainide. Its core identifying and physical properties are summarized below.

Property	Data	Reference(s)
CAS Number	88069-49-2	[1][2][3][4]
Molecular Formula	C <sub>17</sub> H <sub>25</sub> ClN <sub>2</sub> O (or C <sub>17</sub> H <sub>24</sub> N <sub>2</sub> O·HCl)	[2][4][5]
Molecular Weight	308.85 g/mol	[2][4][5]
Appearance	White to off-white or almost white powder/crystal	[1][3]
Melting Point	211.0 - 215.0 °C	[1][3]
Solubility	Water: 100 mg/mL (requires ultrasonic) DMSO: 50 mg/mL (requires ultrasonic)	[6]
pKa (Strongest Basic)	10.46 (Predicted)	[5]
IUPAC Name	N-(2,6-dimethylphenyl)-2- (hexahydro-1H-pyrrolizin-7a- yl)acetamide hydrochloride	[4][5]
Synonyms	SUN 1165, N-(2,6- Dimethylphenyl)tetrahydro-1H- pyrrolizine-7a(5H)-acetamide Hydrochloride, Sunrythm	[1][4][7][8]

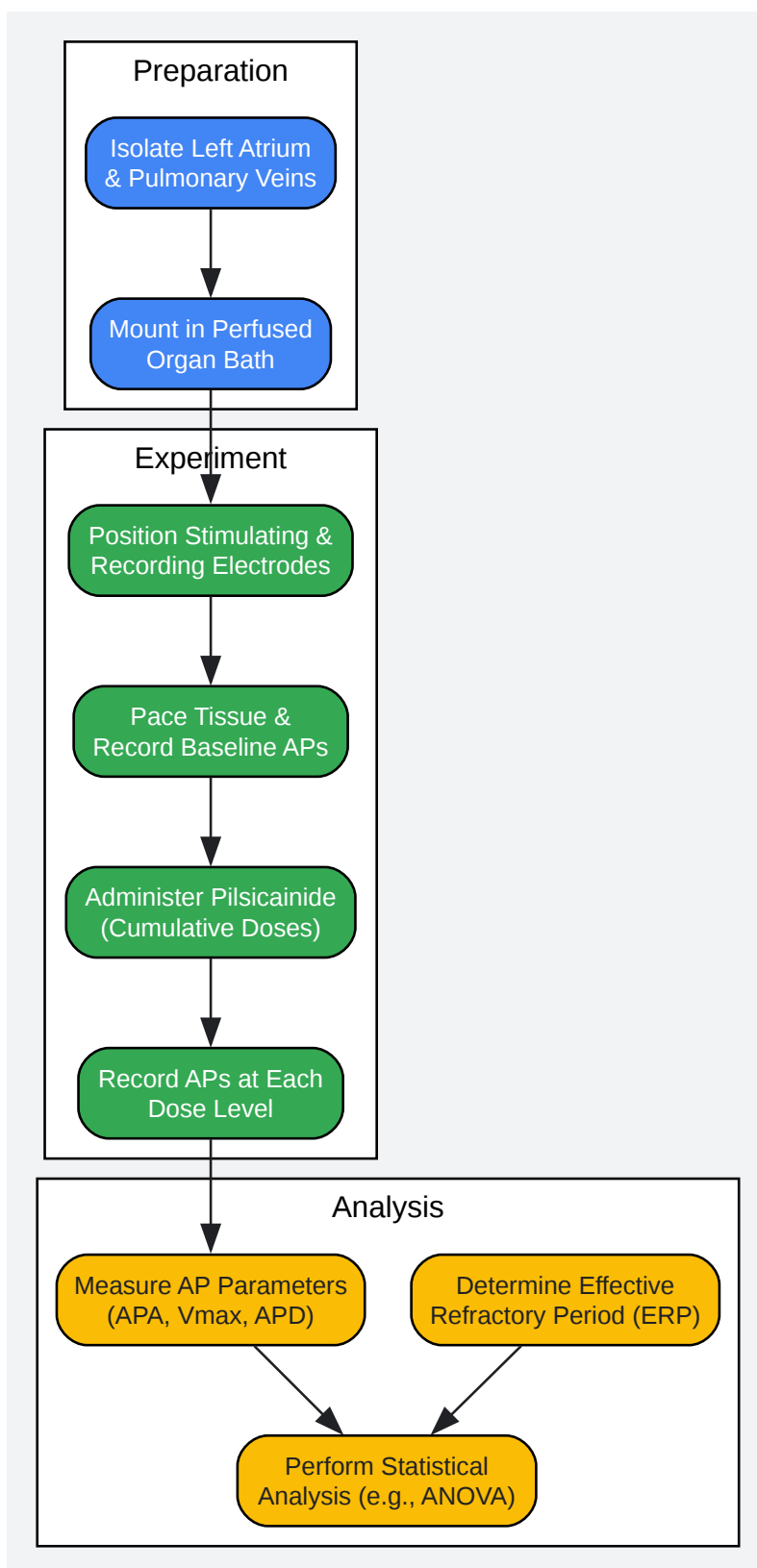
## Mechanism of Action: Sodium Channel Blockade

Pilsicainide is classified as a potent and pure Vaughan-Williams class Ic antiarrhythmic agent. [1][9] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiac muscle cells.[8][10][11]

Key characteristics of its action include:

- Pure Sodium Channel Blocker: It selectively inhibits sodium channels without significantly affecting potassium or calcium channels.[10]

- **State-Dependent Binding:** Pilsicainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.<sup>[8][10]</sup> This "use-dependent" or "rate-dependent" blockade means its effect is more pronounced at higher heart rates, making it particularly effective against tachyarrhythmias.<sup>[8]</sup>
- **Electrophysiological Effects:** By blocking sodium influx during Phase 0 of the cardiac action potential, pilsicainide slows the maximum rate of depolarization ( $V_{max}$ ).<sup>[10][11]</sup> This action reduces cell excitability and slows the conduction velocity of electrical impulses through the myocardium, particularly in the His-Purkinje system.<sup>[11]</sup> It prolongs the PQ interval and QRS duration on an electrocardiogram (ECG) but has minimal effect on the action potential duration or the QTc interval.<sup>[10][12][13]</sup>



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